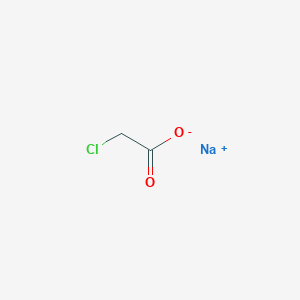

sodium;2-chloroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRCDNZGSXJAFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Sodium 2-Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium 2-chloroacetate, a versatile intermediate in the chemical and pharmaceutical industries. The document details the core synthesis mechanism, experimental protocols, and quantitative data derived from various established methods.

Core Synthesis Mechanism: Acid-Base Neutralization

The principal mechanism for the synthesis of sodium 2-chloroacetate is a straightforward acid-base neutralization reaction. Chloroacetic acid (ClCH₂COOH) is reacted with a sodium-containing base to yield the sodium salt, sodium 2-chloroacetate (ClCH₂COONa). The most commonly employed bases are sodium carbonate (Na₂CO₃) and sodium hydroxide (B78521) (NaOH).[1][2][3]

Reaction with Sodium Carbonate:

2 ClCH₂COOH + Na₂CO₃ → 2 ClCH₂COONa + H₂O + CO₂

Reaction with Sodium Hydroxide:

ClCH₂COOH + NaOH → ClCH₂COONa + H₂O

The reaction with sodium carbonate is often favored in laboratory settings to avoid the strong exothermic nature of the reaction with sodium hydroxide and to minimize the potential for hydrolysis of the chloroacetic acid to glycolic acid at elevated temperatures.[4] Industrial processes, however, frequently utilize sodium hydroxide for its cost-effectiveness and atomic efficiency.[1][5]

A critical consideration in this synthesis is the control of temperature to suppress the formation of sodium glycolate (B3277807) as a byproduct, which can occur via hydrolysis of the chloroacetic acid, particularly under strong alkaline conditions.[4][6][7]

Experimental Protocols

Several methods for the synthesis of sodium 2-chloroacetate have been documented. Below are detailed protocols for common laboratory and industrial-style preparations.

Laboratory Synthesis using Sodium Carbonate

This method is suitable for small-scale preparations where careful temperature control is desired.

Protocol:

-

Dissolve 15 g of chloroacetic acid in 15 ml of water.

-

In portions, add 16 g of sodium carbonate to the chloroacetic acid solution while stirring. Carbon dioxide will evolve.

-

Maintain the reaction mixture at 45°C and continue stirring for 30 minutes to ensure the reaction goes to completion.[8]

-

The resulting solution contains sodium 2-chloroacetate and can be used directly for subsequent reactions or subjected to purification.

Industrial Synthesis using Sodium Hydroxide in a Spray Dryer

This continuous process is designed for large-scale industrial production.

Protocol:

-

Molten chloroacetic acid is sprayed into a spray dryer.

-

Simultaneously, a 50% solution of caustic soda (sodium hydroxide) is sprayed into the same dryer.[1]

-

The neutralization reaction occurs rapidly in the heated environment of the spray dryer, yielding a fine, powdered sodium 2-chloroacetate.[1]

-

The resulting product is collected from the dryer.

Industrial Synthesis using Sodium Hydroxide in a Solvent

This patented method describes a batch process using an organic solvent.

Protocol:

-

Add 2500-3000L of isoamyl alcohol to a reaction kettle.

-

Add 150-200kg of sodium hydroxide to the kettle.

-

Heat the mixture to 130°C and reflux for 3 hours.

-

Control the temperature at 132-143°C to evaporate a portion of the isoamyl alcohol.

-

Cool the mixture to 80°C and add 0.5-2kg of aluminum oxide and 150-200kg of chloroacetic acid.

-

Stir the mixture and raise the temperature to 110°C, maintaining it for 30 minutes.

-

After the hold time, raise the temperature to 120°C and reflux for another 30 minutes, evaporating more isoamyl alcohol.

-

Cool the mixture to 110°C and add 800-1200L of water, stirring well.

-

Transfer the material and wash the kettle with 300-500L of water to obtain the final product solution.[9]

Quantitative Data

The following tables summarize key quantitative data from the described synthesis methods.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Isoamyl Alcohol (L) | 2700 | 2500 | 3000 |

| Sodium Hydroxide (Kg) | 175 | 150 | 200 |

| Alumina (Kg) | 1 | 0.5 | 2 |

| Chloroacetic Acid (Kg) | 185 | 150 | 200 |

| Yield (%) | Not Specified | Not Specified | 97 |

| Product Content (%) | Not Specified | Not Specified | 96 |

Table 1: Quantitative data from a patented industrial synthesis method.[9]

| Property | Specification |

| Appearance | White to off-white crystalline powder |

| Purity (%) | ≥ 98.0 |

| pH (1% solution) | 6.0 – 8.0 |

| Moisture Content (%) | ≤ 1.0 |

| Chloride Content (%) | ≤ 0.5 |

| Heavy Metals (ppm) | ≤ 10 |

Table 2: Typical product specifications for sodium 2-chloroacetate.[5]

Process Visualization

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: General synthesis workflow for sodium 2-chloroacetate.

Caption: Purification process for sodium 2-chloroacetate.[5]

References

- 1. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. Sodium chloroacetate - Wikipedia [en.wikipedia.org]

- 4. Chloroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 5. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. echemi.com [echemi.com]

- 8. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 9. Preparation method of sodium chloroacetate - Eureka | Patsnap [eureka.patsnap.com]

physical and chemical properties of sodium;2-chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), is a versatile organic compound with the formula CH₂ClCO₂Na.[1] It is the sodium salt of chloroacetic acid and presents as a white, water-soluble, crystalline powder.[1][2][3][4][5] This guide provides a comprehensive overview of its physical and chemical properties, applications in research and drug development, experimental protocols, and safety considerations.

Physical and Chemical Properties

Sodium 2-chloroacetate is a stable compound under normal conditions, though it is hygroscopic and incompatible with strong oxidizing agents.[2][6][7][8] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂H₂ClNaO₂[1][2][6] |

| Molecular Weight | 116.48 g/mol [1][3][6][9] |

| Appearance | White to off-white crystalline powder[2][3][9][10] |

| Melting Point | 199 °C (decomposes)[2][6][7][8][9][11][12][13] |

| Boiling Point | 189 °C at 760 mmHg[7][8] |

| Density | 1.401 g/cm³ (at 25 °C)[1] to 1.87 g/cm³ (at 20 °C)[2][6] |

| Solubility | Highly soluble in water (e.g., 440 g/L at 20 °C, 85 g/100mL at 20 °C).[2][3][5][7][8] Soluble in ethanol, chloroform, ether, and benzene.[1][14] |

| pKa | 2.81[15] |

| pH | 4.5 - 9.0 (50 g/L in H₂O at 20 °C)[2] |

| Vapor Pressure | <0.1 hPa (at 20 °C); 0.86 mmHg (at 25 °C)[3][10] |

| Flash Point | 270 °C[2][6][7][8][12][16] |

| CAS Number | 3926-62-3[1][2][6][9] |

Chemical Reactivity and Synthetic Applications

Sodium 2-chloroacetate is a valuable reagent in organic synthesis, primarily functioning as an effective alkylating agent for introducing the carboxymethyl group (-CH₂CO₂⁻).[1] Its reactivity stems from the presence of both a reactive chloro group and a carboxylate functional group.[17] This dual functionality allows it to serve as a precursor for a wide array of commercially and scientifically important chemicals.

Key reactions include:

-

Carboxymethylation : It is widely used to convert cellulose (B213188) into carboxymethylcellulose (CMC).[1][17]

-

Synthesis of Herbicides : It is a precursor to herbicides such as dimethoate (B1670662) and benazoline.[1]

-

Pharmaceutical Intermediates : It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory drugs and analgesics.[4][9][18]

-

Precursor to Other Chemicals : It reacts with sodium hydrosulfide (B80085) to form thioglycolic acid, with cyanide salts to produce cyanoacetate (B8463686) (a precursor to malonic acid), and with sodium nitrite (B80452) to yield nitroacetic acid.[1][17]

The following diagram illustrates the role of Sodium 2-chloroacetate as a central precursor in various synthetic pathways.

Applications in Drug Development and Research

In the pharmaceutical and biochemical sectors, sodium 2-chloroacetate is a critical intermediate.[18]

-

API Synthesis : Its ability to participate in nucleophilic substitution and chloroacetylation reactions makes it fundamental for building complex, biologically active molecules.[18] It is used in the synthesis of anti-inflammatory drugs, analgesics, and broad-spectrum antibiotics.[4][18]

-

Biochemical Research : The compound is employed to carboxymethylate cysteine residues in proteins and peptides.[17] This modification is crucial for structural analysis via peptide mapping and for studying enzyme activities and metabolic pathways.[9][17]

-

Prodrug Development : SMCA-derived linkers are explored in the creation of prodrugs to enhance bioavailability and enable controlled release mechanisms.[18]

Experimental Protocols

Precise characterization of physical properties is essential for ensuring the purity and identity of a chemical substance. The determination of the melting point is a standard procedure for crystalline solids like sodium 2-chloroacetate.

Protocol for Melting Point Determination

This protocol describes a general method using a standard melting point apparatus (e.g., Mel-Temp).[19]

Objective: To determine the melting point range of a solid sample of sodium 2-chloroacetate.

Materials:

-

Sodium 2-chloroacetate sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Place a small amount of the sodium 2-chloroacetate on a clean, dry surface. If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[20][21]

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.[21][22]

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[21][22]

-

The packed sample height should be approximately 2-3 mm.[21]

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get a rough estimate.[19][22]

-

Accurate Determination: Cool the apparatus to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the melting range.[19][22]

-

Record the temperature at which the first drop of liquid appears (T₁).[21]

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[19]

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range is typically narrow (0.5-1.0 °C).[19][20]

-

-

Post-Measurement:

Safety and Handling

Sodium 2-chloroacetate is classified as toxic and poses significant health risks. Adherence to strict safety protocols is mandatory.

Hazards:

-

Toxicity: Toxic if swallowed (GHS Category 3).[3][11][23][24][25] May be fatal if ingested, inhaled, or absorbed through the skin.[3]

-

Irritation: Causes serious skin and eye irritation.[23][24][25]

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[23][25][26] In case of dust, use respiratory protection.[26]

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[23][25]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[2][5][7][23] Keep containers tightly closed.[23]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[23] For eye contact, rinse cautiously with water for several minutes.[23][25] If swallowed, seek immediate medical attention.[23][24][25]

The diagram below outlines the relationship between the compound's properties, its applications, and the necessary safety considerations.

References

- 1. Sodium chloroacetate - Wikipedia [en.wikipedia.org]

- 2. Sodium chloroacetate | 3926-62-3 [chemicalbook.com]

- 3. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Understanding Sodium Chloroacetate: Properties and Applications [highmountainchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3926-62-3 CAS MSDS (Sodium chloroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. lookchem.com [lookchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. tera.org [tera.org]

- 11. Sodium chloroacetate CAS 3926-62-3 | 820293 [merckmillipore.com]

- 12. 氯乙酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. Sodium chloroacetate | CAS#:3926-62-3 | Chemsrc [chemsrc.com]

- 14. Sodium chloroacetate, 98% | Fisher Scientific [fishersci.ca]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. Sodium chloroacetate - Safety Data Sheet [chemicalbook.com]

- 17. Sodium Chloroacetate | Research Chemicals Supplier [benchchem.com]

- 18. Why SMCA Is Essential in API Manufacturing and Specialty Drug Synthesis - ANUGRAH [anugrah.co.in]

- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 23. Sodium Monochloroacetate, Sodium Chloroacetate SDS MSDS [mubychem.com]

- 24. cdhfinechemical.com [cdhfinechemical.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. sdfine.com [sdfine.com]

A Technical Guide to Sodium 2-Chloroacetate (CAS 3926-62-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and safety information for sodium 2-chloroacetate (CAS 3926-62-3). The information is compiled from various scientific and safety data sources to support research and development activities.

Physicochemical Properties

Sodium 2-chloroacetate is the sodium salt of chloroacetic acid. It presents as a white, water-soluble, crystalline powder.[1][2][3] It is a versatile chemical intermediate widely used in organic synthesis.[4][5]

Table 1: Physicochemical Properties of Sodium 2-Chloroacetate

| Property | Value | Source(s) |

| CAS Number | 3926-62-3 | [4][6] |

| Molecular Formula | C₂H₂ClNaO₂ | [2][4][6] |

| Molecular Weight | 116.48 g/mol | [1][2][6] |

| Appearance | White to off-white crystalline powder | [1][2][7] |

| Odor | Pungent | [1][7] |

| Melting Point | 199 °C (decomposition) | [8] |

| 170 °C | [1][7] | |

| Decomposes slowly at 150 °C | [1][2][7] | |

| Boiling Point | Not available / Decomposes | [1][6] |

| Density | 1.401 g/cm³ (25 °C) | [3] |

| Solubility in Water | 820 g/L (20 °C) | [1][6] |

| 850 g/L (20 °C) | [2] | |

| 440 g/L (20 °C) | [9] | |

| Solubility (Other) | Insoluble in Alcohol, Ether, Acetone, Chloroform | [1] |

| pH | 4.5 - 9.0 (50 g/L at 20 °C) | [8] |

| 4.5 - 4.9 (50 g/L at 20 °C) | [1] | |

| 6.6 | [6] | |

| Vapor Pressure | <0.1 hPa (20 °C) | [8] |

| 0.865 mm Hg (25 °C) | [1] | |

| Flash Point | 270 °C (518 °F) | [1][6][8] |

| Stability | Stable at normal temperatures and pressures | [1][7] |

Synthesis and Manufacturing

The predominant industrial synthesis of sodium 2-chloroacetate is achieved through the neutralization of chloroacetic acid with an alkali such as sodium hydroxide (B78521) or sodium carbonate.[2][3][4]

Experimental Protocol: Neutralization of Chloroacetic Acid

This protocol describes a common laboratory-scale synthesis.

Materials:

-

Chloroacetic Acid (ClCH₂COOH)

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

-

Water (H₂O)

-

Isoamylol (optional, as solvent)

-

Reaction kettle or flask with stirring and temperature control

Procedure:

-

Preparation: A solution of chloroacetic acid is prepared in a suitable solvent, often water. Alternatively, for some industrial processes, a higher boiling point solvent like isoamylol is used.[8]

-

Neutralization: A stoichiometric amount of sodium hydroxide or sodium carbonate solution is added portion-wise to the chloroacetic acid solution while stirring. The reaction is exothermic, and the temperature should be controlled, typically kept below 50°C in aqueous systems, to minimize the hydrolysis of chloroacetic acid to glycolic acid.[4] If using sodium carbonate, the evolution of carbon dioxide gas will be observed.[10]

-

Reaction Completion: The mixture is stirred for a set period (e.g., 30-60 minutes) after the addition is complete to ensure full neutralization.[10] The pH can be monitored to confirm the reaction endpoint.

-

Purification & Isolation: The resulting solution is filtered to remove any impurities.[4] The sodium chloroacetate (B1199739) product is then isolated from the solution, typically through crystallization, followed by drying.[4] In processes using a non-aqueous solvent, the product may precipitate and can be collected by filtration.[8]

Caption: Workflow for the industrial synthesis of Sodium 2-Chloroacetate.

Chemical Reactivity and Applications

Sodium 2-chloroacetate is a versatile alkylating agent. The reactive chloro- and carboxylate functional groups allow it to readily undergo nucleophilic substitution reactions, where the chloride is displaced by nucleophiles like amines, thiols, and alkoxides.[3][4] This reactivity is fundamental to its use as a key building block in organic synthesis.[4]

Key Applications Include:

-

Carboxymethyl Cellulose (B213188) (CMC) Production: Used to convert cellulose into CMC, a widely used polymer in food, pharmaceuticals, and material science.[3][4]

-

Herbicide Synthesis: A critical precursor for herbicides like glyphosate (B1671968) and benazoline. The salt itself is also used as a contact herbicide.[1][3][4]

-

Thioglycolic Acid Production: Reacts with sodium hydrosulfide (B80085) to produce thioglycolic acid, which is used in cosmetics and as a chemical intermediate.[3][4]

-

Pharmaceutical and Dye Synthesis: An intermediate in the production of various pharmaceuticals, dyes, and other organic chemicals.[2][5]

-

Biochemical Research: Employed to carboxymethylate cysteine residues in proteins for structural analysis.[4]

Caption: Role of Sodium 2-Chloroacetate as a precursor in chemical synthesis.

Experimental Protocols

This protocol is adapted from methods using cellulose from various sources.[9][11][12]

Materials:

-

Cellulose (e.g., from cotton pulp, agricultural waste)

-

Sodium Hydroxide (NaOH)

-

Sodium 2-Chloroacetate (ClCH₂COONa)

-

Isopropyl Alcohol (or other suitable solvent like ethanol/isobutanol mixture)

-

Methanol (B129727) (for washing)

-

Acetic Acid (for neutralization)

Procedure:

-

Alkalization: Disperse a known amount of cellulose (e.g., 5 g) in a solvent (e.g., 80 mL of isopropyl alcohol). Add a specific concentration of NaOH solution (e.g., 10 mL of 20-40% NaOH) to the slurry.[11] Allow the mixture to react for a set time (e.g., 1 hour) at a controlled temperature (e.g., 40-60 °C) in a shaking water bath to form alkali cellulose.[11]

-

Carboxymethylation (Etherification): Add a specified amount of sodium 2-chloroacetate powder (e.g., 3-6 g) to the alkali cellulose slurry.[11][13] Continue the reaction with stirring for an extended period (e.g., 2-3 hours) at a controlled temperature (e.g., 55-60 °C).[9][13]

-

Neutralization and Purification: After the reaction, cool the mixture and neutralize the excess NaOH with acetic acid.[14]

-

Isolation: Filter the solid product. Wash the crude CMC product multiple times with aqueous methanol (e.g., 80% methanol) to remove byproducts like sodium chloride and sodium glycolate.[11]

-

Drying: Dry the purified CMC product in an oven (e.g., at 105 °C) to a constant weight.[11]

This protocol is based on the reaction with sodium disulfide followed by reduction.[15]

Materials:

-

Sodium Sulfide (B99878) (Na₂S·9H₂O)

-

Sulfur Powder (S)

-

Sodium 2-Chloroacetate (ClCH₂COONa) solution

-

Sodium Hydrosulfide (NaSH) solution

-

Sodium Sulfite (B76179) (Na₂SO₃) solution

-

Hydrochloric Acid (HCl) for acidification

-

Solvent for extraction (e.g., Di-isopropyl ether)

Procedure:

-

Prepare Sodium Disulfide: Dissolve sodium sulfide in water, add sulfur powder, and heat (e.g., to 70 °C) with stirring for about 1 hour to form sodium disulfide. Cool the solution.[15]

-

Synthesize Dithio-diacetate: Add a 40% sodium chloroacetate solution to the sodium disulfide solution at a controlled temperature (e.g., 45 °C) and react for 30 minutes.[15]

-

Reduction: Add solutions of sodium hydrosulfide and sodium sulfite to the reaction mixture. Heat the mixture (e.g., to 80 °C) and react for 30 minutes. Cool the solution.[15]

-

Acidification and Extraction: Acidify the cooled reaction mixture with hydrochloric acid. Extract the resulting thioglycolic acid using an organic solvent like di-isopropyl ether.[16]

-

Purification: Distill the organic extract to remove the solvent and obtain the purified thioglycolic acid product.[15][16]

This protocol is adapted from standard methods using iodoacetate, a chemically similar alkylating agent.[17][18]

Materials:

-

Protein sample

-

Buffer (e.g., 100 mM Tris pH 8.5 or 100 mM Ammonium Bicarbonate)

-

Reducing Agent: Dithiothreitol (DTT)

-

Alkylating Agent: Sodium 2-Chloroacetate (ClCH₂COONa)

-

Chaotrope (optional, for resistant proteins): Urea or Guanidine HCl

Procedure:

-

Protein Solubilization: Dissolve the protein (e.g., 1 mg) in 1 mL of buffer. If the protein has buried disulfide bonds, a denaturant like 6 M Guanidine HCl or 8 M Urea can be included in the buffer.[19]

-

Reduction: Add DTT to a final concentration of 10-20 mM (e.g., 10 µL of 1 M DTT). Incubate at 37°C for 1 hour or at room temperature for 4 hours to reduce all disulfide bonds to free thiols.[17] Cool the sample to room temperature if heated.

-

Alkylation: Prepare a fresh solution of sodium 2-chloroacetate in the reaction buffer. Add the alkylating solution to the reduced protein sample in a 2- to 5-fold molar excess over the total DTT concentration. Let the reaction proceed for 30-45 minutes at room temperature in the dark.

-

Quenching: Quench the reaction by adding a small amount of a thiol-containing reagent, such as DTT or 2-mercaptoethanol, to react with any excess sodium 2-chloroacetate.[17]

-

Purification: Remove excess reagents and byproducts from the S-carboxymethylated protein using methods such as dialysis, size-exclusion chromatography (spin columns), or reverse-phase HPLC. The purified protein is now ready for subsequent analysis, such as enzymatic digestion and mass spectrometry.

Toxicological Profile

Sodium 2-chloroacetate is classified as toxic if swallowed and is an irritant to the skin.[15][20] It is also very toxic to aquatic life.[8][20]

Table 2: Acute Toxicity of Sodium 2-Chloroacetate

| Species | Route | LD₅₀ (mg/kg) | Source(s) |

| Rat | Oral | 76 - 580 | [1][7] |

| Rat | Dermal | >2000 | [1][7] |

| Mouse | Oral | 165 - 339 | [1][7] |

| Guinea Pig | Oral | 80 - 115 | [1][7] |

| Rabbit | Oral | 156 | [1][7] |

| Golden Hamster | Oral | 245 | [1] |

-

Skin and Eye Irritation: A 25% aqueous solution was found to be mildly irritating to the eyes in rabbits.[1][7] It is considered a non-corrosive skin irritant.[1][7][15]

Mechanism of Toxicity

The toxicity of chloroacetate is not fully understood, but it is believed to involve several mechanisms. After absorption, it can interfere with cellular metabolism.[20] Chloroacetic acid and its salts are known to inhibit the tricarboxylic acid (TCA) cycle, which decreases the cellular energy supply.[20] It also affects cellular components where sulfhydryl (-SH) groups are critical for biological activity.[20] Studies on chloroacetic acid have shown it can bind to the enzyme catalase, causing structural changes and a decrease in its antioxidant activity.[1]

Metabolically, chloroacetate can be converted to glycolic acid.[1][21]

Caption: Simplified diagram of the proposed toxic mechanisms of Chloroacetate.

Safety and Handling

Proper safety precautions must be observed when handling sodium 2-chloroacetate due to its toxicity.

Table 3: GHS Hazard Information

| Pictogram | Class | Hazard Statement |

|

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed.[8][20] |

|

| Skin irritation (Category 2) | H315: Causes skin irritation.[8][20] |

|

| Eye irritation (Category 2) | H319: Causes serious eye irritation.[8][20] |

|

| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life.[8][20] |

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or face shield).[10][21] In case of dust formation, use a particulate filter respirator.[21]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][20][21]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[8][20]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[8][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][10][20]

-

-

Storage: Store locked up in a dry, well-ventilated place. Keep containers tightly closed. Store separately from oxidizing agents, food, and feedstuffs.[8][21]

-

Disposal: Dispose of contents/container to an approved waste disposal plant. Discharge into the environment must be avoided.[10][20]

References

- 1. In vitro toxicity and molecular interacting mechanisms of chloroacetic acid to catalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SODIUM MONOCHLOROACETATE - Ataman Kimya [atamanchemicals.com]

- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 4. Sodium Chloroacetate | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 5. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Metabolism and lipoperoxidative activity of trichloroacetate and dichloroacetate in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation method of sodium chloroacetate - Eureka | Patsnap [eureka.patsnap.com]

- 9. Characterization of Synthesized Sodium Carboxymethyl Cellulose with Variation of Solvent Mixture and Alkali Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium chloroacetate synthesis - chemicalbook [chemicalbook.com]

- 11. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 12. ijcea.org [ijcea.org]

- 13. researchgate.net [researchgate.net]

- 14. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 15. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]

- 16. pjsir.org [pjsir.org]

- 17. ionsource.com [ionsource.com]

- 18. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 19. ionsource.com [ionsource.com]

- 20. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 21. Metabolism of chloroacetate-1- 14 C in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Sodium 2-Chloroacetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), is a haloacetic acid with significant biological effects. Historically used as a herbicide, its toxicity stems from its ability to disrupt fundamental metabolic processes. This technical guide provides a detailed examination of the molecular mechanism of action of sodium 2-chloroacetate in biological systems. The primary mechanism involves the direct inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This inhibition leads to a cascade of metabolic disturbances, including the suppression of gluconeogenesis and the citric acid cycle, resulting in severe hypoglycemia and lactic acidosis. This document synthesizes the current understanding of its enzymatic interactions, metabolic consequences, and downstream cellular effects, supported by quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

The principal molecular target of sodium 2-chloroacetate is the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) .[1][2] This enzyme catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inactivating GAPDH, sodium 2-chloroacetate effectively blocks glycolysis and the subsequent production of ATP and pyruvate (B1213749).[3]

Contrary to earlier hypotheses, studies have shown that at concentrations where GAPDH is significantly inhibited, other enzymes in the gluconeogenic pathway and the citric acid cycle, such as aconitase, enolase, phosphoglycerate mutase, and phosphoglycerate kinase, are not significantly affected.[4] This highlights the specificity of sodium 2-chloroacetate's action on GAPDH.

The inactivation of GAPDH is the primary cause of the profound metabolic disruptions observed upon exposure to sodium 2-chloroacetate, most notably the inhibition of liver gluconeogenesis.[4]

Quantitative Data on Enzyme Inhibition and Cytotoxicity

| Parameter | System/Organism | Concentration/Dose | Observed Effect | Reference(s) |

| Enzyme Inhibition | Transgenic CHO (AS52) cell line | ≥ 1 mM | Inhibition of GAPDH | [2] |

| Primary rat astrocytes | 0.3 - 3 mM | Half-maximal effects on GAPDH inhibition, glutathione (B108866) reduction, and cytotoxicity | [2] | |

| Isolated perfused rat liver | 1 mM | Inhibition of gluconeogenesis from lactate (B86563) | [4] | |

| Cytotoxicity | Transgenic CHO (AS52) cell line | 0.8 - 0.85 mM | EC₅₀ (Effective concentration for 50% response) | [2] |

| In Vivo Effects | Rats (lethal dose) | 80 mg/kg body weight | Reduction of liver GAPDH activity to 19% of control | [2] |

Signaling Pathways and Metabolic Consequences

The inhibition of GAPDH by sodium 2-chloroacetate initiates a cascade of downstream events, fundamentally altering cellular metabolism and signaling.

Metabolic Perturbations

The immediate consequence of GAPDH inactivation is the disruption of glucose metabolism. This leads to:

-

Inhibition of Gluconeogenesis: The inability to convert upstream substrates into glucose leads to a severe drop in glucose production, particularly in the liver.[4]

-

Hypoglycemia: The potent inhibition of liver gluconeogenesis is the primary cause of the severe hypoglycemia observed in animal models of sodium 2-chloroacetate toxicity.[4]

-

Accumulation of Lactate and Pyruvate: With the glycolytic pathway blocked at the level of GAPDH, upstream metabolites are shunted towards alternative pathways, leading to an accumulation of lactate and pyruvate, resulting in lactic acidosis.[4]

-

ATP Depletion: By halting a key energy-yielding step in glycolysis, sodium 2-chloroacetate leads to a significant reduction in cellular ATP levels.[3][5] This energy deficiency affects numerous cellular processes.

-

Inhibition of the Citric Acid Cycle: The lack of pyruvate conversion to acetyl-CoA, due to the overall disruption of glycolysis, leads to a reduced flux through the citric acid cycle.[2]

Downstream Signaling Pathways

While research has primarily focused on the direct metabolic effects, the inhibition of GAPDH, a moonlighting protein with roles beyond glycolysis, has significant implications for cellular signaling. The consequences of GAPDH inactivation by sodium 2-chloroacetate can be inferred to impact several pathways:

-

Oxidative Stress: The disruption of cellular metabolism and energy production can lead to an increase in reactive oxygen species (ROS), causing oxidative stress.[2]

-

Apoptosis: GAPDH is known to play a role in the initiation of apoptosis. Its inactivation and subsequent translocation to the nucleus, potentially triggered by post-translational modifications under cellular stress, can activate apoptotic pathways.[6][7]

-

p53 Signaling: Depletion or inhibition of GAPDH has been shown to activate the tumor suppressor p53, leading to cell cycle arrest and senescence.

Below is a diagram illustrating the central role of GAPDH inhibition in the mechanism of action of sodium 2-chloroacetate.

Experimental Protocols

The elucidation of sodium 2-chloroacetate's mechanism of action has relied on key experimental models. Below are detailed methodologies for two central assays.

Isolated Perfused Rat Liver Model for Gluconeogenesis Assessment

This ex vivo model is crucial for studying hepatic metabolism in a controlled environment, free from systemic hormonal and neural influences. It was instrumental in demonstrating that sodium 2-chloroacetate inhibits gluconeogenesis.

Objective: To measure the rate of glucose production from a gluconeogenic precursor (e.g., lactate) in an isolated rat liver in the presence and absence of sodium 2-chloroacetate.

Methodology:

-

Animal Preparation: A male Sprague-Dawley rat (250-300g) is anesthetized.

-

Surgical Procedure: The abdominal cavity is opened, and the portal vein and inferior vena cava are cannulated. The liver is carefully excised and transferred to a perfusion apparatus.

-

Perfusion Medium: The liver is perfused with a Krebs-Henseleit bicarbonate buffer, saturated with 95% O₂ / 5% CO₂ to maintain a pH of 7.4, and kept at 37°C. The perfusate may contain washed bovine erythrocytes to improve oxygenation.

-

Experimental Setup: The perfusion is carried out in a non-recirculating (single-pass) or recirculating system.

-

Stabilization: The liver is allowed to stabilize for a 30-minute period, during which the basal rate of glucose release is monitored.

-

Substrate Infusion: A solution of a gluconeogenic precursor, such as sodium lactate (e.g., 2.5 mM), is infused into the portal vein cannula.

-

Inhibitor Treatment: After establishing a steady rate of gluconeogenesis, sodium 2-chloroacetate (e.g., 1 mM final concentration) is added to the perfusion medium.

-

Sample Collection: Perfusate samples are collected from the outflow cannula at regular intervals (e.g., every 5-10 minutes) throughout the experiment.

-

Analysis: Glucose concentration in the perfusate samples is determined using a glucose oxidase assay. The rate of gluconeogenesis is calculated based on the perfusate flow rate and the difference in glucose concentration between the inflow and outflow.

-

Tissue Analysis: At the end of the perfusion, the liver can be freeze-clamped for subsequent analysis of metabolite levels (e.g., ATP, citric acid cycle intermediates) and enzyme activities (e.g., GAPDH).

Spectrophotometric Assay for GAPDH Activity Inhibition

This in vitro assay directly measures the enzymatic activity of GAPDH and is used to quantify the inhibitory effect of compounds like sodium 2-chloroacetate. The assay typically measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Objective: To determine the effect of varying concentrations of sodium 2-chloroacetate on the catalytic activity of GAPDH.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: A suitable buffer such as triethanolamine (B1662121) or pyrophosphate buffer at a specific pH (e.g., pH 7.6-8.5).

-

Substrate Solution: A solution of D-glyceraldehyde 3-phosphate (G3P).

-

Cofactor Solution: A solution of β-nicotinamide adenine (B156593) dinucleotide (NAD⁺).

-

Enzyme Solution: A solution of purified GAPDH (e.g., from rabbit muscle) or a cell/tissue lysate containing GAPDH.

-

Inhibitor Stock Solution: A concentrated stock solution of sodium 2-chloroacetate.

-

-

Assay Procedure:

-

In a 96-well plate or cuvette, combine the assay buffer, NAD⁺ solution, and any other required components (e.g., arsenate, cysteine).

-

Add varying concentrations of sodium 2-chloroacetate to the appropriate wells/cuvettes. Include a control with no inhibitor.

-

Add the GAPDH enzyme solution and pre-incubate with the inhibitor for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the G3P substrate solution.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer or plate reader.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

-

Determine the percent inhibition for each concentration relative to the uninhibited control.

-

If sufficient data points are collected, an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

The primary mechanism of action of sodium 2-chloroacetate in biological systems is the specific and potent inactivation of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase. This targeted inhibition disrupts central carbon metabolism, leading to a cascade of toxic effects, including the shutdown of gluconeogenesis, severe hypoglycemia, and lactic acidosis. The resulting cellular energy crisis and oxidative stress can ultimately trigger apoptotic cell death. Understanding this precise molecular mechanism is critical for toxicological assessment and provides a basis for developing potential therapeutic strategies that target cellular metabolism. Further research is warranted to determine precise enzyme kinetic parameters (Kᵢ, IC₅₀) and to fully elucidate the downstream signaling consequences of GAPDH inactivation by this compound.

References

- 1. Mechanism of GAPDH Redox Signaling by H2O2 Activation of a Two−Cysteine Switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. series.publisso.de [series.publisso.de]

- 3. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00091A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Pyruvate Remediation of Cell Stress and Genotoxicity Induced by Haloacetic Acid Drinking Water Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of Glyceraldehyde-3-Phosphate Dehydrogenase with Nitric Oxide: Role in Signal Transduction and Development of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Aggregation Causes Mitochondrial Dysfunction during Oxidative Stress-induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sodium 2-Chloroacetate for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-chloroacetate (ClCH₂COONa), also known as sodium monochloroacetate (SMCA), is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and manufacturing industries.[1][2] Its utility in organic synthesis, particularly as an alkylating agent, is largely influenced by its solubility in various solvents.[2] This technical guide provides a comprehensive overview of the solubility of sodium 2-chloroacetate in different solvents, presents a standardized experimental protocol for solubility determination, and outlines the logical workflow for such experiments. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where the handling and reaction of sodium 2-chloroacetate are critical.

Core Data: Solubility of Sodium 2-Chloroacetate

The solubility of sodium 2-chloroacetate is a critical parameter for its application in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data in water and a range of common organic solvents. It is important to note that there are some discrepancies in the reported values, which may be attributed to variations in experimental conditions and purity of the substance.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 85 g/100 mL | [3][4][5][6] |

| 20.1 | 82.2 g/100 mL (822 g/L) | ||

| 20 | 82 g/100 mL (820 g/L) | [7][8] | |

| 20 | 44 g/100 mL (440 g/L) | [9] | |

| Alcohols | |||

| Methanol | Ambient | Slightly soluble | [4] |

| Ethanol | Ambient | Soluble | [1] |

| Ethers | |||

| Ether | Ambient | Soluble | [1][10] |

| Ambient | Insoluble | [4] | |

| Chlorinated Solvents | |||

| Chloroform | Ambient | Soluble | [1][10] |

| Carbon Tetrachloride | Ambient | Insoluble | [4] |

| Aromatic Hydrocarbons | |||

| Benzene | Ambient | Soluble | [1][10] |

| Ambient | Insoluble | [4] | |

| Ketones | |||

| Acetone | Ambient | Insoluble | [4] |

Note on Discrepancies: There are conflicting reports regarding the solubility of sodium 2-chloroacetate in ether and benzene. While some sources indicate solubility, others report it as insoluble. Researchers should perform their own solubility tests for these specific solvent systems to ensure accuracy for their applications.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of sodium 2-chloroacetate in a given solvent, based on the principles outlined in the OECD Test Guideline 105 for water solubility.[3][11][12][13][14] This method can be adapted for organic solvents.

Objective: To determine the saturation concentration of sodium 2-chloroacetate in a specific solvent at a controlled temperature.

Materials:

-

Sodium 2-chloroacetate (analytical grade)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, titration, gravimetric analysis)

Procedure:

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the amount of solute and the duration of the main experiment.

-

Sample Preparation:

-

Accurately weigh an amount of sodium 2-chloroacetate in excess of its estimated solubility and add it to a known volume of the solvent in a sealed container (e.g., a flask with a stopper).

-

Prepare multiple replicate samples.

-

-

Equilibration:

-

Place the samples in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required should be determined from the preliminary test.

-

-

Phase Separation:

-

After equilibration, allow the samples to stand at the experimental temperature to allow the undissolved solid to settle.

-

Separate the saturated solution from the excess solid. This can be achieved by either centrifugation or filtration. It is crucial to perform this step at the experimental temperature to avoid any change in solubility.

-

-

Concentration Analysis:

-

Accurately take an aliquot of the clear, saturated solution.

-

Determine the concentration of sodium 2-chloroacetate in the aliquot using a validated analytical method.

-

Gravimetric Method: A known volume of the solution is evaporated to dryness, and the mass of the residue is determined.

-

Titration: If applicable, the concentration can be determined by titrating with a suitable reagent.

-

Chromatographic Methods (e.g., HPLC): This is often the preferred method for its accuracy and specificity. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

-

Data Calculation and Reporting:

-

Calculate the solubility in the desired units (e.g., g/100 mL, g/L, mol/L).

-

Report the average solubility from the replicate samples, along with the standard deviation and the experimental temperature.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

This technical guide provides essential data and methodologies for understanding and working with the solubility of sodium 2-chloroacetate. The compiled data, though showing some variability, offers a solid foundation for solvent selection in various applications. The detailed experimental protocol, based on established guidelines, provides a clear framework for researchers to determine solubility with a high degree of accuracy in their own laboratories. For professionals in drug development and other scientific fields, a thorough understanding of these principles is paramount for process optimization, reaction control, and ensuring the quality and efficacy of the final product.

References

- 1. Sodium chloroacetate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. guidechem.com [guidechem.com]

- 5. Sodium chloroacetate | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium chloroacetate [myskinrecipes.com]

- 7. tera.org [tera.org]

- 8. Sodium chloroacetate | 3926-62-3 [chemicalbook.com]

- 9. Chloroacetic acid sodium salt, 98% | Fisher Scientific [fishersci.ca]

- 10. Sodium chloroacetate, 98% | Fisher Scientific [fishersci.ca]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Lab Safety Guide: Toxicological Profile of Sodium 2-Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium 2-chloroacetate, also known as sodium monochloroacetate (SMCA), to ensure laboratory safety. The information is compiled from established safety data sheets and scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Core Toxicological Data

The following tables summarize the key quantitative data regarding the toxicity of sodium 2-chloroacetate.

Table 1: Acute Toxicity Data

| Species | Route | LD50 (mg/kg bw) | GHS Category |

| Rat | Oral | 76 - 580[1] | Category 3[2] |

| Rat | Dermal | >2000[1] | Not Classified |

| Mouse | Oral | 165 - 339[1] | - |

| Guinea Pig | Oral | 80 - 115[1] | - |

| Rabbit | Oral | 156[1] | - |

Table 2: Irritation and Sensitization

| Test | Species | Result | GHS Category |

| Skin Irritation | Rabbit | Non- to moderate irritant[1] | Category 2[2] |

| Eye Irritation | Rabbit | Mildly irritating (25% aqueous solution)[1] | - |

| Skin Sensitization | - | Not indicated to be a sensitizer[1] | Not Classified |

Table 3: Repeated Dose Toxicity (90-Day Oral Gavage Study in Rats)

| Effect | Dose Level (mg/kg/day) | Findings |

| Mortality | 120 | 80% of males and 30% of females died[1] |

| Organ Weight Changes | 60 | Significant increases in liver and kidney weights in both sexes[1] |

| Clinical Chemistry | All dose groups | Changes in hematological parameters and increases in urea (B33335) nitrogen, creatinine, calcium, phosphate, ALT, and AST[1] |

| Histopathology | 60 (males) | Significant increase in chronic nephropathy and spleen pigmentation; dose-dependent increase in vacuolated hepatocytes[1] |

| LOAEL | 15 | Lowest Observed Adverse Effect Level [1] |

Table 4: Genotoxicity

| Assay | System | Metabolic Activation | Result |

| Ames Test (TA 1535, 1537, 1538, 98, 100) | S. typhimurium | +/- S9 | Negative[1] |

| HPRT/V79 | Chinese Hamster Lung Cells | +/- S9 | Negative[1] |

| Micronucleus Test | Swiss Mice | In vivo | Negative[1] |

Table 5: Reproductive and Developmental Toxicity (Oral Gavage in Rats)

| Effect | Dose Level (mg/kg/day) | Findings |

| Maternal NOEL | 17 | No Observed Effect Level |

| Maternal NOAEL | 70 | No Observed Adverse Effect Level (based on mean adjusted percentage bodyweight gain)[1] |

| Developmental Effects | 140 | Cardiovascular and other soft tissue malformations[1] |

Mechanism of Toxicity

The systemic toxicity of the monochloroacetate anion is believed to stem from its inhibition of the enzyme glyceraldehyde-3-phosphate dehydrogenase. This inhibition disrupts critical metabolic pathways, including gluconeogenesis and the citric acid cycle. The downstream effects include a deficit in adenosine (B11128) triphosphate (ATP) production and an increase in pyruvate (B1213749) levels, leading to oxidative stress.[3] This cellular energy crisis can result in cytotoxic effects, neurotoxicity, endoplasmic reticulum (ER) stress, and apoptosis, which are mediated by reactive oxygen species.[3] Furthermore, monochloroacetic acid has been shown to cause glutathione (B108866) depletion, exacerbating cellular damage.[3]

Experimental Protocols

Detailed methodologies for key toxicological assessments are based on internationally recognized OECD guidelines. Below are summaries of the principles of these tests.

General Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical substance like sodium 2-chloroacetate.

Acute Oral Toxicity (OECD 401, 420, 423, or 425)

-

Principle: This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The test substance is administered by gavage to fasted animals in graduated doses to several groups of experimental animals.

-

Procedure: A single dose of the test substance is administered to animals (typically rats). Observations for signs of toxicity and mortality are made for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals. The LD50 (median lethal dose) is then calculated. The newer guidelines (420, 423, and 425) are designed to use fewer animals.

Acute Dermal Toxicity (OECD 402)

-

Principle: This study is designed to assess the hazardous effects that may result from a single dermal exposure to a substance.

-

Procedure: The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of the test animal (often rats or rabbits). The area is covered with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days.

Dermal Irritation/Corrosion (OECD 404)

-

Principle: This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) inflammatory changes to the skin.

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on a single animal (typically an albino rabbit) and covered with a gauze patch for 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation/Corrosion (OECD 405)

-

Principle: This test is designed to determine the potential of a substance to produce irritation or corrosion to the eye.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of an animal (usually an albino rabbit). The other eye remains untreated and serves as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after instillation.

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD 429)

-

Principle: The LLNA is an in vivo method that assesses the potential of a substance to induce skin sensitization. It is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph node draining the site of chemical application.

-

Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day five, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. The draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of cell proliferation. A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

-

Principle: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period.

-

Procedure: The test substance is administered orally in graduated daily doses to several groups of animals (typically rats) for 90 days. Animals are observed for signs of toxicity. Body weight, food and water consumption are monitored. At the end of the study, hematology, clinical biochemistry, and urinalysis are performed. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

-

Principle: This in vitro test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which can be an indication of carcinogenic potential.

-

Procedure: The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix). If the substance is a mutagen, it will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal agar (B569324) plate. The number of revertant colonies is counted.

Mammalian Erythrocyte Micronucleus Test (OECD 474)

-

Principle: This in vivo test is used to detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

-

Procedure: The test substance is administered to animals (usually mice or rats). At appropriate times after treatment, bone marrow or peripheral blood is collected. The cells are stained, and immature (polychromatic) erythrocytes are scored for the presence of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis).

Prenatal Developmental Toxicity Study (OECD 414)

-

Principle: This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant female and the developing embryo and fetus.

-

Procedure: The test substance is administered to pregnant female animals (typically rats or rabbits) during the period of organogenesis. Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined. The fetuses are examined for external, visceral, and skeletal abnormalities.

Conclusion and Safety Recommendations

Sodium 2-chloroacetate is a compound with significant acute oral toxicity and is a skin irritant. While it does not appear to be a skin sensitizer (B1316253) or genotoxic, repeated exposure can lead to liver and kidney damage. Developmental toxicity has been observed at high doses.

Based on this toxicological profile, the following safety precautions are mandatory when handling sodium 2-chloroacetate in a laboratory setting:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

-

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

By adhering to these safety measures, researchers can minimize the risks associated with the handling of sodium 2-chloroacetate.

References

Unveiling the Electrophilic Heart of Sodium 2-Chloroacetate: A Technical Guide for Drug Development Professionals

An in-depth exploration of the reactivity, mechanisms, and synthetic applications of sodium 2-chloroacetate, a pivotal building block in modern pharmaceutical development.

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the drug development sector, providing a detailed understanding of the electrophilic nature of sodium 2-chloroacetate. Its utility as a versatile reagent in organic synthesis is underscored by its role in the formation of crucial carbon-heteroatom bonds, forming the backbone of a wide array of pharmaceutical compounds.

Core Concepts: The Electrophilic Character of the α-Carbon

Sodium 2-chloroacetate (ClCH₂COONa) is a salt of chloroacetic acid. The electrophilic nature of this compound is centered on the α-carbon atom, which is bonded to both a chlorine atom and a carboxylate group. The high electronegativity of the chlorine atom induces a partial positive charge (δ+) on the α-carbon, making it susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in chemical synthesis.

The primary reaction mechanism through which sodium 2-chloroacetate exhibits its electrophilicity is the bimolecular nucleophilic substitution (SN2) reaction .[1][2][3] In this concerted, single-step process, a nucleophile attacks the electrophilic α-carbon, leading to the simultaneous displacement of the chloride ion, which acts as a good leaving group.[1][4][5] The rate of this reaction is dependent on the concentration of both the sodium 2-chloroacetate and the nucleophile.[4][5]

Applications in Pharmaceutical Synthesis

The ability of sodium 2-chloroacetate to act as an efficient alkylating agent for a variety of nucleophiles makes it an invaluable tool in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] It is widely employed to introduce the carboxymethyl (-CH₂COO⁻) moiety into molecules, a common structural motif in drug candidates.

Key applications include:

-

N-Alkylation of Amines: The reaction with primary and secondary amines leads to the formation of α-amino acids and their derivatives. A prominent example is the synthesis of glycine (B1666218), the simplest amino acid, through the amination of chloroacetic acid.[7][8][9]

-

O-Alkylation of Alcohols and Phenols (Williamson Ether Synthesis): Sodium 2-chloroacetate reacts with alkoxides and phenoxides to form carboxymethyl ethers.[1][10][11] This reaction is instrumental in the synthesis of various compounds, including herbicides that mimic plant growth hormones.[11]

-

S-Alkylation of Thiols: The reaction with thiols or their conjugate bases (thiolates) yields carboxymethyl thioethers. This is a key step in the synthesis of compounds like thioglycolic acid.[12]

-

Synthesis of Heterocycles: When reacted with bifunctional nucleophiles, sodium 2-chloroacetate can be used to construct a variety of heterocyclic rings, which are prevalent in many drug scaffolds.[12]

Quantitative Data on Reactivity

The following table summarizes general reaction conditions for the nucleophilic substitution of sodium 2-chloroacetate with various nucleophiles, as gleaned from the literature.

| Nucleophile Class | Typical Base | Typical Solvent(s) | Temperature Range (°C) |

| Amines | Ammonia (B1221849), Urotropine | Water, Methanol | Room Temperature - 90 |

| Alcohols/Phenols | Sodium Hydroxide, Potassium Hydroxide | Water | 90 - 100 |

| Thiols | Sodium Hydrosulfide | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for key reactions involving sodium 2-chloroacetate are crucial for reproducible and scalable synthesis in a drug development setting.

Protocol 1: Synthesis of p-Methylphenoxyacetic Acid (Williamson Ether Synthesis)

This protocol details the O-alkylation of a phenol, p-cresol, using chloroacetic acid in the presence of a strong base.[11]

Materials:

-

p-Cresol (x, y, or z isomer)

-

Potassium Hydroxide (KOH)

-

Water

-

50% aqueous solution of chloroacetic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Boiling stones

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4 g of KOH in 8 mL of water.

-

Add 2 grams of the mystery cresol (B1669610) to the flask in a fume hood and swirl until a homogeneous solution is achieved. Add 3 boiling stones.

-

Fit the flask with a reflux condenser and bring the solution to a gentle boil.

-

Over a period of 10 minutes, add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser into the boiling solution.

-

After the addition is complete, continue refluxing for an additional 10 minutes.

-

While still hot, transfer the solution to a small beaker.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution by the dropwise addition of concentrated HCl, monitoring the pH with pH paper.

-

Cool the mixture in an ice bath to allow the precipitate to solidify before filtering.

Protocol 2: Synthesis of Glycine

This protocol describes the N-alkylation of ammonia with monochloroacetic acid.[8]

Materials:

-

Aqueous ammonia (sp. gr. 0.90)

-

Monochloroacetic acid

-

Methyl alcohol

-

Ether

-

Permutit (for purification)

Procedure:

-

In a 12-L round-bottomed flask, place 8 L (120 moles) of aqueous ammonia.

-

With stirring, gradually add 189 g (2 moles) of monochloroacetic acid. Continue stirring until the acid is dissolved.

-

Allow the solution to stand at room temperature for approximately 48 hours.

-

Concentrate the colorless or faintly yellow solution on a water bath under reduced pressure to a volume of about 200 cc.

-

Transfer the concentrated solution of glycine and ammonium (B1175870) chloride to a 2-L beaker. Rinse the flask with a small amount of water and add it to the main portion.

-

Bring the final volume of the solution to 250 cc with water.

-

Precipitate the glycine by the gradual addition of 1500 cc of methyl alcohol with thorough stirring.

-

Cool the solution in an icebox for four to six hours to ensure complete crystallization.

-

Filter the solution and wash the glycine crystals by suspending them in 500 cc of 95% methyl alcohol.

-

Collect the crystals on the filter again and wash with a small amount of methyl alcohol, followed by ether.

-

After air-drying, the yield is 108–112 g of glycine. For further purification, dissolve the product in 200 to 215 cc of warm water, treat with 10 g of permutit, filter, and reprecipitate with approximately five volumes of methyl alcohol.

Visualizing Reactivity and Workflows

Diagrams are essential tools for visualizing the abstract concepts of reaction mechanisms and the practical steps of experimental procedures.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Understanding Sodium Chloroacetate: Properties and Applications [highmountainchem.com]

- 7. How will you convert chloroacetic acid to glycine? [allen.in]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. scite.ai [scite.ai]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Sodium chloroacetate - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Protein Carboxymethylation using Sodium 2-Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethylation is a critical chemical modification technique in proteomics and protein chemistry, primarily utilized to irreversibly alkylate cysteine residues. This process, known as S-carboxymethylation, prevents the formation of disulfide bonds, which is essential for accurate protein analysis by mass spectrometry, Edman degradation, and other biochemical assays. By blocking the highly reactive thiol groups of cysteine residues, protein unfolding and enzymatic digestion are facilitated, leading to improved sequence coverage and more reliable protein identification and characterization. Sodium 2-chloroacetate, a haloacetate, serves as an effective alkylating agent for this purpose, offering an alternative to the more commonly used iodoacetic acid and iodoacetamide.

These application notes provide a detailed protocol for the S-carboxymethylation of proteins using sodium 2-chloroacetate, discuss its applications, and present data on its efficacy and potential side reactions.

Principle of the Method

The carboxymethylation of cysteine residues with sodium 2-chloroacetate is a nucleophilic substitution reaction. The process is typically preceded by the reduction of disulfide bonds within the protein to free up the thiol groups of cysteine residues. A reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used to break the disulfide bridges (-S-S-) into two thiol groups (-SH). Subsequently, in an alkaline environment, the deprotonated thiolate anion (-S⁻) of the cysteine residue acts as a nucleophile and attacks the electrophilic carbon atom of the chloroacetate, displacing the chloride ion. This results in the formation of a stable thioether linkage, yielding S-carboxymethylcysteine.

Applications

-

Mass Spectrometry (MS)-based Proteomics : Carboxymethylation is a standard procedure in sample preparation for shotgun proteomics. It prevents the reformation of disulfide bonds after reduction and denaturation, ensuring that proteins are fully digested by proteases like trypsin. This leads to a more comprehensive peptide mixture for MS analysis, improving protein identification and quantification.[1]

-

Protein Sequencing : In Edman degradation, unmodified cysteine residues are not stable and can lead to ambiguous results. S-carboxymethylation provides a stable derivative that can be readily identified, thus enabling accurate protein sequencing.[1]

-

Studying Redox-sensitive Signaling Pathways : Reversible oxidation of cysteine residues to sulfenic acid is a key mechanism in cellular signaling. S-carboxymethylation can be used as a stable mimic of this modification to study the functional consequences of cysteine oxidation in signaling proteins, such as kinases and phosphatases. By "trapping" the cysteine in a modified state, researchers can investigate its role in regulating protein activity and downstream signaling events.

Data Presentation

The choice of alkylating agent can influence the outcome of a proteomics experiment. While sodium 2-chloroacetate is effective for cysteine alkylation, it is important to be aware of potential side reactions. The following tables summarize quantitative data comparing the effects of chloroacetamide (a close analog of sodium 2-chloroacetate) and iodoacetamide.

| Alkylating Agent | Primary Target | Known Off-Target Reactions | Key Considerations |

| Sodium 2-Chloroacetate | Cysteine (Thiol group) | Methionine, Histidine, Lysine, N-terminus | Lower off-target alkylation compared to iodoacetamide, but can cause significant methionine oxidation. |

| Iodoacetamide (IAM) | Cysteine (Thiol group) | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus | Most commonly used alkylating agent; extensive literature on its side reactions. Can lead to a significant number of off-target modifications. |

Table 1: Comparison of Cross-Reactivity of Alkylating Agents.

| Alkylating Agent | Methionine-containing Peptides with Oxidation (%) |

| 2-Chloroacetamide | up to 40% |

| Iodoacetamide | 2-5% |

Table 2: Comparison of Methionine Oxidation Levels.[2]

Experimental Protocols

Protocol for S-Carboxymethylation of Proteins in Solution

This protocol is adapted for the use of sodium 2-chloroacetate and is suitable for proteins in solution prior to mass spectrometry analysis or other downstream applications.

Materials:

-

Protein sample (e.g., 1 mg/mL in a suitable buffer)

-

Denaturation buffer: 6 M Guanidine HCl or 8 M Urea in 100 mM Tris-HCl, pH 8.5

-

Reducing agent: 1 M Dithiothreitol (DTT) stock solution

-

Alkylating agent: 1 M Sodium 2-chloroacetate stock solution (prepare fresh in 1 M NaOH, protect from light)

-

Quenching solution: 1 M DTT

-

Buffer for downstream application (e.g., 50 mM Ammonium (B1175870) Bicarbonate for trypsin digestion)

-

Desalting columns or dialysis equipment

Procedure:

-

Protein Denaturation and Reduction:

-

Dissolve the protein sample in an appropriate volume of denaturation buffer to a final concentration of 1 mg/mL.

-

Add the 1 M DTT stock solution to a final concentration of 10 mM.

-

Incubate the mixture at 37°C for 1 hour to ensure complete reduction of disulfide bonds.

-

Allow the sample to cool to room temperature.

-

-

Alkylation:

-

Add the freshly prepared 1 M sodium 2-chloroacetate stock solution to a final concentration of 25 mM.

-

Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

-

Quenching the Reaction:

-

To stop the alkylation reaction, add the 1 M DTT stock solution to a final concentration of 20 mM to quench any unreacted sodium 2-chloroacetate.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

Remove excess reagents and by-products by dialysis against a suitable buffer (e.g., 50 mM ammonium bicarbonate) or by using a desalting column according to the manufacturer's instructions.

-

The carboxymethylated protein is now ready for downstream applications such as enzymatic digestion.

-

Note: The concentrations of DTT and sodium 2-chloroacetate may need to be optimized depending on the protein and the number of cysteine residues. A 2.5-fold molar excess of alkylating agent over the total thiol concentration is a good starting point.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Protein Carboxymethylation

Signaling Pathway: Redox Regulation of EGFR Signaling

S-carboxymethylation can be employed to investigate the role of cysteine modifications in signaling pathways. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway is known to be regulated by the oxidation of a critical cysteine residue (Cys797) in its kinase domain.[2][3][4] This modification enhances EGFR's kinase activity. By using sodium 2-chloroacetate to create a stable S-carboxymethyl modification at this site, researchers can mimic the effect of oxidation and study its impact on downstream signaling cascades like the MAP kinase pathway.

References

Application Notes and Protocols: Synthesis of Phenoxy Herbicides Using Sodium 2-Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-chloroacetate is a versatile and critical reagent in the synthesis of a class of selective broadleaf herbicides known as phenoxy herbicides. These compounds, which include the widely used 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (2-methyl-4-chlorophenoxyacetic acid), function as synthetic auxins, disrupting normal plant growth processes and leading to plant death. The synthesis of these herbicides is typically achieved through a Williamson ether synthesis, where the sodium salt of a substituted phenol (B47542) reacts with sodium 2-chloroacetate under basic conditions.